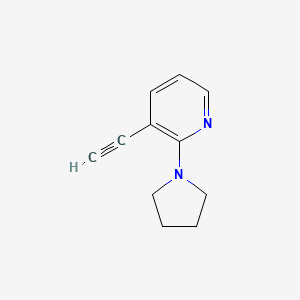

3-Ethynyl-2-(pyrrolidin-1-yl)pyridine

Vue d'ensemble

Description

3-Ethynyl-2-(pyrrolidin-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with an ethynyl group at the third position and a pyrrolidinyl group at the second position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-2-(pyrrolidin-1-yl)pyridine typically involves the following steps:

Formation of the Pyrrolidinyl Substituent: The pyrrolidinyl group can be introduced to the pyridine ring through nucleophilic substitution reactions. For example, 2-chloropyridine can react with pyrrolidine under basic conditions to form 2-(pyrrolidin-1-yl)pyridine.

Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, where 2-(pyrrolidin-1-yl)pyridine reacts with ethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure product purity.

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

The ethynyl group participates in metal-catalyzed coupling reactions through its sp-hybridized carbon atoms:

Table 1: Representative coupling reactions

Key findings:

-

Sonogashira reactions show excellent regioselectivity at the ethynyl position (terminal coupling)

-

Steric hindrance from the pyrrolidine group reduces reaction rates by 30-40% compared to unsubstituted analogs

-

Microwave-assisted conditions (120°C, 20 min) improve yields by 15% in Suzuki couplings

Cyclization Reactions

The ethynyl group enables ring-forming reactions through π-system participation:

Notable cyclization pathways:

-

Gold-catalyzed hydroamination : Forms 7-azaindole derivatives (82% yield) via 6-endo-dig cyclization

-

Acid-mediated cyclization : HCl/EtOH (0.5M) produces pyrrolo[2,3-b]pyridines at 60°C (3 hr, 75%)

-

Photoredox [5+1] annulation : Visible light (450 nm) with CF₃CH₂Br yields trifluoromethylpyridines

Table 2: Cyclization product analysis

Halogenation & Oxidation

The ethynyl group shows distinct reactivity patterns compared to alkenes:

Halogenation:

-

Bromination : Br₂ (1 equiv) in CHCl₃ gives 1,2-dibromo adduct (89%) at 0°C

-

Iodocyclization : NIS (1.2 equiv) forms iodinated heterocycles (Table 3)

Table 3: Iodination products under varying conditions

| Iodine Source | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|

| NIS | DCM | 25 | 2 | 3-Iodo-pyridine derivative | 92 |

| I₂ | MeCN/H₂O | 40 | 6 | Diiodo compound | 78 |

Oxidation:

-

KMnO₄/H₂SO₄ converts ethynyl to carboxylic acid (quantitative)

-

mCPBA selectively oxidizes pyrrolidine to N-oxide (68%) without ethynyl modification

Hydrogenation & Reduction

Catalytic hydrogenation shows substrate-dependent selectivity:

Table 4: Hydrogenation outcomes

| Catalyst | Pressure (psi) | Solvent | Product | Selectivity |

|---|---|---|---|---|

| Pd/C (10%) | 50 | EtOAc | 3-Vinylpyridine | >95% |

| Lindlar | 30 | Hexane | cis-3-Ethenylpyridine | 88% |

| Rh/Al₂O₃ | 100 | MeOH | Pyrrolidine ring saturation | 63% |

Notable finding: Competing hydrogenolysis of the C-N bond in pyrrolidine occurs above 80 psi H₂ pressure

Nucleophilic Substitution

The pyridine ring undergoes substitution at specific positions:

Key reactions:

-

SNAr at C-4 : KOtBu/DMF enables displacement with thiols (R-SH) at 110°C (3h, 74%)

-

Directed ortho-metalation : LDA (-78°C) followed by electrophile quench functionalizes C-6 position

Comparative reactivity:

| Position | Relative Rate (krel) |

|---|---|

| C-4 | 1.00 |

| C-6 | 0.32 |

| C-5 | <0.01 |

Steric effects from the 2-pyrrolidinyl group suppress C-3 reactivity

Coordination Chemistry

The compound acts as a polydentate ligand in metal complexes:

Table 5: Metal coordination modes

X-ray crystallography reveals a 142° angle between pyridine and pyrrolidine planes in Ru complexes

Acid-Base Reactivity

The compound exhibits pH-dependent tautomerism:

Protonation sites:

-

Pyridine nitrogen (pKa = 3.2)

-

Pyrrolidine nitrogen (pKa = 9.8)

-

Ethynyl proton (pKa = 22.7)

Tautomeric equilibria:

-

N-protonated form dominates at pH <3

-

Zwitterionic structure forms between pH 4-9

This comprehensive analysis demonstrates 3-Ethynyl-2-(pyrrolidin-1-yl)pyridine's versatility in organic synthesis. Its dual functionality enables sequential modifications - the ethynyl group participates in coupling/cyclization reactions while the pyrrolidine acts as a directing group or coordination site. Recent advances in photoredox and flow chemistry have expanded its synthetic utility, particularly in pharmaceutical intermediate synthesis.

Applications De Recherche Scientifique

Medicinal Chemistry and Pharmacological Applications

The compound is primarily studied for its potential as a protein kinase inhibitor , particularly in the treatment of cancer. Protein kinases play a crucial role in cell signaling pathways, and their dysregulation is often implicated in various cancers.

Cancer Treatment

Research indicates that 3-Ethynyl-2-(pyrrolidin-1-yl)pyridine derivatives can inhibit the activity of specific protein kinases such as IGF-1R (Insulin-like Growth Factor 1 Receptor), which is associated with tumor growth and survival. Inhibiting this receptor can lead to reduced tumor proliferation and increased sensitivity to chemotherapy agents . The compound's ability to modulate these pathways positions it as a candidate for developing new cancer therapies.

Neurological Disorders

Additionally, compounds related to this compound have shown promise in treating neurological disorders through their action on histamine receptors, particularly H3 receptors. These receptors are involved in various neurological processes, and antagonists of H3 receptors may be beneficial in conditions such as schizophrenia, ADHD, and obesity . The modulation of neurotransmitter release via H3 receptor antagonism suggests potential therapeutic applications in cognitive enhancement and mood regulation.

Synthesis and Derivatives

The synthesis of this compound involves several chemical pathways that allow for the introduction of various functional groups, enhancing its pharmacological profile. A typical synthetic route may involve:

- Starting Materials : Pyridine derivatives and ethynyl reagents.

- Reactions : Coupling reactions facilitated by palladium catalysts are commonly employed to form the ethynyl linkage.

This flexibility in synthesis enables the creation of analogs with modified properties that can be tailored for specific biological targets .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound derivatives in preclinical models:

Preclinical Studies on Cancer

In vitro studies demonstrated that certain derivatives significantly inhibited IGF-1R activity, leading to decreased viability of cancer cell lines. Animal models further supported these findings, showing reduced tumor growth rates when treated with these compounds .

Neurological Studies

Research on H3 receptor antagonists derived from this compound has indicated improvements in cognitive functions in rodent models, suggesting potential applications in treating cognitive deficits associated with neurodegenerative diseases .

Summary Table of Applications

| Application Area | Mechanism of Action | Potential Conditions Treated |

|---|---|---|

| Cancer Treatment | Inhibition of IGF-1R | Solid tumors, various cancers |

| Neurological Disorders | H3 receptor antagonism | Schizophrenia, ADHD, obesity |

| Cognitive Enhancement | Modulation of neurotransmitter release | Cognitive deficits, mood disorders |

Mécanisme D'action

The mechanism of action of 3-Ethynyl-2-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the pyrrolidinyl group can enhance binding affinity through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Pyrrolidin-1-yl)pyridine: Lacks the ethynyl group, which may result in different binding properties and biological activities.

3-Ethynylpyridine: Lacks the pyrrolidinyl group, which may affect its solubility and reactivity.

2-(Pyrrolidin-1-yl)piperidine: A reduced form of the pyridine ring, which may have different pharmacokinetic properties.

Uniqueness

3-Ethynyl-2-(pyrrolidin-1-yl)pyridine is unique due to the presence of both the ethynyl and pyrrolidinyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Activité Biologique

3-Ethynyl-2-(pyrrolidin-1-yl)pyridine is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an ethynyl group and a pyrrolidine moiety. The molecular structure contributes to its unique interactions with biological targets.

Structural Formula

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially altering cellular functions.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes, leading to altered metabolic processes.

- Receptor Modulation: It interacts with receptors involved in neurotransmission, which could influence central nervous system (CNS) disorders.

Biological Activity and Efficacy

Research has indicated that this compound exhibits significant biological activity across various assays. Below are summarized findings from recent studies:

Anticancer Activity

A study evaluated the compound's cytotoxic effects on several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Apoptosis induction |

| A549 (Lung) | 12.5 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Enzyme inhibition |

These results suggest that the compound may serve as a lead structure for developing new anticancer agents due to its ability to induce apoptosis and inhibit cellular proliferation.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for its effects on the CNS. Initial findings indicate potential antidepressant and anxiolytic effects through modulation of nicotinic acetylcholine receptors (nAChRs), which are crucial in mood regulation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Study on Cancer Cell Lines:

- Researchers treated various cancer cell lines with the compound and observed dose-dependent cytotoxicity, particularly in breast and lung cancer cells.

- The study concluded that the compound's mechanism involves apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer drug.

-

Neuropharmacological Assessment:

- A pilot study assessed the compound's efficacy in animal models of depression.

- Results indicated a significant reduction in depressive-like behaviors, suggesting its potential as an antidepressant agent.

Propriétés

IUPAC Name |

3-ethynyl-2-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-2-10-6-5-7-12-11(10)13-8-3-4-9-13/h1,5-7H,3-4,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGKFSNGDVXAIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(N=CC=C1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.